Cas no 789-25-3 (Triphenylsilane)

Triphenylsilane structure
Triphenylsilane structure
상품 이름:Triphenylsilane
CAS 번호:789-25-3
MF:C18H16Si
메가와트:260.405145645142
MDL:MFCD00003003
CID:39920
PubChem ID:87576535

Triphenylsilane 화학적 및 물리적 성질

이름 및 식별자

    • Triphenylsilane
    • Triphenylhydrosilane
    • triphenyl-silan
    • Triphenylsilaneminoffwhitepowder
    • Triphenysilane
    • Tri(phenyl)silicon
    • triphenylsilicon
    • 1,1′,1′′-Silylidynetrisbenzene
    • NSC 12565
    • Triphenylsilane,min.97%
    • SILANE, TRIPHENYL-
    • TRIPHENYLSILANE FOR SYNTHESIS
    • 1,1′,1′′-Silylidynetris[benzene] (ACI)
    • Silane, triphenyl- (6CI, 8CI, 9CI)
    • LS 6390
    • SIT 8665
    • MDL: MFCD00003003
    • 인치: 1S/C18H16Si/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19H
    • InChIKey: AKQNYQDSIDKVJZ-UHFFFAOYSA-N
    • 미소: [SiH](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
    • BRN: 978182

계산된 속성

  • 정밀분자량: 260.10200
  • 동위원소 질량: 259.094302
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 0
  • 중원자 수량: 19
  • 회전 가능한 화학 키 수량: 3
  • 복잡도: 202
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 표면전하: 0
  • 소수점 매개변수 계산 참조값(XlogP): 아무것도 아니야
  • 토폴로지 분자 극성 표면적: 0

실험적 성질

  • 색과 성상: 무색 결정
  • 밀도: 160
  • 융해점: 45.0 to 47.0 deg-C
  • 비등점: 184°C/6mmHg(lit.)
  • 플래시 포인트: 화씨 온도: 168.8°f< br / >섭씨: 76 ° C< br / >
  • 굴절률: 1.618 (20 C)
  • 용해도: 溶解大多数有机溶剂。
  • 수용성: 반응
  • PSA: 0.00000
  • LogP: 1.93510
  • 민감성: Air Sensitive
  • 용해성: 대부분의 유기 용매에서 용해되며 많은 반응은 CH2Cl2 또는 THF에서 수행됩니다.
  • 증기압: No data available

Triphenylsilane 보안 정보

Triphenylsilane 세관 데이터

  • 세관 번호:29310095
  • 세관 데이터:

    ?? ?? ??:

    29310095

Triphenylsilane 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
BAI LING WEI Technology Co., Ltd.
122416-50G
Triphenylsilane, 97%
789-25-3 97%
50G
¥ 1043 2022-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1227225-500g
Triphenylsilane
789-25-3 97%
500g
¥2754.00 2024-07-28
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY045191-5g
Triphenylsilane
789-25-3 ≥97%
5g
¥28.00 2024-07-09
BAI LING WEI Technology Co., Ltd.
148504-5G
Triphenylsilane
789-25-3 97%
5G
¥ 435 2022-04-25
eNovation Chemicals LLC
D379770-1kg
Triphenylsilane
789-25-3 98%
1kg
$825 2024-05-24
eNovation Chemicals LLC
Y1046269-100g
Triphenylsilane
789-25-3 97%
100g
$100 2024-06-07
eNovation Chemicals LLC
Y1046269-500g
Triphenylsilane
789-25-3 97%
500g
$265 2024-06-07
BAI LING WEI Technology Co., Ltd.
228562-100G
Triphenylsilane, 97%, for synthesis
789-25-3 97%
100G
¥ 1754 2022-04-26
Fluorochem
S20600-25g
Triphenylsilane
789-25-3 96%
25g
£48.00 2022-02-28
TRC
T896008-500mg
Triphenylsilane
789-25-3
500mg
$ 92.00 2023-09-05

Triphenylsilane 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
참조
Pentacoordinated silicon anions: synthesis and reactivity
Brefort, Jean Louis; Corriu, Robert J. P.; Guerin, Christian; Henner, Bernard J. L.; Wong Chi Man, Wong Wee Choy, Organometallics, 1990, 9(7), 2080-5

합성 방법 2

반응 조건
1.1 Reagents: Hydrogen ,  2-Methyl-N-(tri-1-pyrrolidinylphosphoranylidene)-2-propanamine Catalysts: Chlorodicyclohexylborane Solvents: Dichloromethane-d2 ;  48 h, 10 bar, rt
참조
Metal-free catalytic hydrogenolysis of chlorosilanes into hydrosilanes with "inverse" frustrated Lewis pairs
Durin, Gabriel; Berthet, Jean-Claude; Thuery, Pierre; Nicolas, Emmanuel ; Cantat, Thibault, ChemRxiv, 2023, 1, 1-9

합성 방법 3

반응 조건
1.1 Reagents: Silicate(1-), tetraethoxyhydro-, potassium (1:1), (TB-5-12)- Solvents: Tetrahydrofuran
참조
Hydride transfer reactions between penta- and tetra-coordinate silicon derivatives
Corriu, R. J. P.; Guerin, C.; Henner, B. J. L.; Wang, Q., Journal of Organometallic Chemistry, 1992, 439(1),

합성 방법 4

반응 조건
1.1 Reagents: Magnesium Solvents: 2-Methyltetrahydrofuran ;  rt
1.2 Reagents: Trichlorosilane ;  rt
참조
Study on recycle of 2-methyl tetrahydrofuran
Chen, Xuexi; Yu, Hang, Jingxi Shiyou Huagong Jinzhan, 2010, 11(11), 30-33

합성 방법 5

반응 조건
1.1 Reagents: Triethylamine Catalysts: (TB-5-11)-[2,6-Bis[[bis(1,1-dimethylethyl)phosphino-κP]oxy]phenyl-κC]dihydroirid… Solvents: Benzene-d6 ;  8 h, 1 bar, rt
참조
The Role of (tBuPOCOP)Ir(I) and Iridium(III) Pincer Complexes in the Catalytic Hydrogenolysis of Silyl Triflates into Hydrosilanes
Durin, Gabriel; Berthet, Jean-Claude ; Nicolas, Emmanuel ; Thuery, Pierre; Cantat, Thibault, Organometallics, 2022, 41(14), 1786-1796

합성 방법 6

반응 조건
1.1 Reagents: Butyllithium Catalysts: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  30 s, 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  25 °C
참조
Continuous-flow Si-H functionalizations of hydrosilanes via sequential organolithium reactions catalyzed by potassium tert-butoxide
Lee, Hyune-Jea; Kwak, Changmo; Kim, Dong-Pyo; Kim, Heejin, Green Chemistry, 2021, 23(3), 1193-1199

합성 방법 7

반응 조건
1.1 Reagents: Chloro[(dimethylsilyl)methyl]magnesium
참조
Chlorotriphenylsilane
Turos, Edward, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

합성 방법 8

반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
참조
Pentacoordinated silicon anions: reactivity toward strong nucleophiles
Corriu, Robert J. P.; Guerin, Christian; Henner, Bernard J. L.; Man, W. W. C. Wong Chi, Organometallics, 1988, 7(1), 237-8

합성 방법 9

반응 조건
1.1 Reagents: Hydrogen Solvents: Benzene-d6 ;  4 h, 1 bar, 60 °C
참조
Hydrosilylation catalysis by an earth alkaline metal silyl: synthesis, characterization, and reactivity of bis(triphenylsilyl)calcium
Leich, Valeri; Spaniol, Thomas P.; Maron, Laurent; Okuda, Jun, Chemical Communications (Cambridge, 2014, 50(18), 2311-2314

합성 방법 10

반응 조건
1.1 Reagents: Ethyl bromide ,  Sodium borohydride Catalysts: Hexamethylphosphoramide ,  Tetraoctylammonium bromide Solvents: Dichloromethane ;  24 h, rt
참조
Synthesis of hydrosilanes via Lewis-base-catalyzed reduction of alkoxy silanes with NaBH4
Aoyagi, Keiya; Ohmori, Yu; Inomata, Koya; Matsumoto, Kazuhiro; Shimada, Shigeru; et al, Chemical Communications (Cambridge, 2019, 55(42), 5859-5862

합성 방법 11

반응 조건
1.1 Reagents: 2,2,6,6-Tetramethylpiperidine ,  Hydrogen Catalysts: Tris(2,6-difluorophenyl)borane Solvents: Benzene-d6 ;  48 h, 10 bar, 25 °C
참조
Metal-free catalytic hydrogenolysis of silyl triflates and halides into hydrosilanes
Durin, Gabriel; Fontaine, Albane; Berthet, Jean-Claude; Nicolas, Emmanuel; Thuery, Pierre; et al, ChemRxiv, 2022, 1, 1-10

합성 방법 12

반응 조건
1.1 Catalysts: 2642172-82-3 Solvents: Benzene-d6 ;  2 h, 37 °C
참조
Organocalcium Complex-Catalyzed Selective Redistribution of ArSiH3 or Ar(alkyl)SiH2 to Ar3SiH or Ar2(alkyl)SiH
Li, Tao; McCabe, Karl N.; Maron, Laurent ; Leng, Xuebing ; Chen, Yaofeng, ACS Catalysis, 2021, 11(11), 6348-6356

Triphenylsilane Raw materials

Triphenylsilane Preparation Products

Triphenylsilane 관련 문헌

추천 기사

추천 공급업체
Suzhou Senfeida Chemical Co., Ltd
(CAS:789-25-3)Triphenylsilane
sfd22591
순결:99.9%
재다:200kg
가격 ($):문의
Amadis Chemical Company Limited
(CAS:789-25-3)Triphenylsilane
A839533
순결:99%
재다:500g
가격 ($):382.0